

Off-Target Effects of Valbenazine Tosylate in Cellular Assays: A Technical Guide

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Compound of Interest		
Compound Name:	Valbenazine tosylate	
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Introduction

Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a cornerstone in the management of tardive dyskinesia. Its therapeutic efficacy is attributed to its high affinity for VMAT2, leading to the depletion of dopamine from presynaptic vesicles. A crucial aspect of its pharmacological profile is its selectivity, which minimizes the potential for off-target effects and associated adverse reactions. This technical guide provides an in-depth analysis of the off-target profile of **valbenazine tosylate** and its primary active metabolite, (+)- α -dihydrotetrabenazine ([+]- α -HTBZ), in various cellular assays.

On-Target and Off-Target Binding Profile

Valbenazine and its active metabolite, [+]-α-HTBZ, exhibit high and selective affinity for VMAT2. Extensive in vitro screening has demonstrated minimal interaction with a wide array of other receptors, ion channels, and transporters, underscoring its favorable off-target profile.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of valbenazine and $[+]-\alpha$ -HTBZ for their primary target, VMAT2, and a selection of common off-target receptors.



Target	Ligand	Ki (nM)	Source
Vesicular Monoamine Transporter 2 (VMAT2)	Valbenazine	~150	[1][2]
[+]-α-HTBZ	~3	[1][2]	
Vesicular Monoamine Transporter 1 (VMAT1)	Valbenazine	>10,000	[1]
Dopamine D2 Receptor	Valbenazine	>5,000	[1][2]
[+]-α-HTBZ	>5,000	[1][2]	
Serotonin 5-HT2B Receptor	Valbenazine	>5,000	[1][2]
[+]-α-HTBZ	>5,000	[1][2]	
Adrenergic Receptors	Valbenazine	>5,000	[1][2]
[+]-α-HTBZ	>5,000	[1][2]	
Histaminergic Receptors	Valbenazine	>5,000	[1][2]
[+]-α-HTBZ	>5,000	[1][2]	
Muscarinic Receptors	Valbenazine	>5,000	[1][2]
[+]-α-HTBZ	>5,000	[1][2]	

Note: A broad panel screen evaluated the off-target interactions of valbenazine and $[+]-\alpha$ -HTBZ at over 80 other receptor, transporter, and ion channel sites, with no significant binding affinity detected (Ki > 5000 nM)[3].

Experimental Protocols

The binding affinities presented above were determined using standard radioligand binding assays. The following provides a detailed methodology for a typical competitive radioligand



binding assay used to assess the off-target potential of valbenazine tosylate.

Radioligand Binding Assay for Off-Target Screening

1. Objective: To determine the binding affinity (Ki) of valbenazine and its metabolites for a panel of receptors, ion channels, and transporters.

2. Materials:

- Test Compounds: **Valbenazine tosylate**, (+)- α -dihydrotetrabenazine ([+]- α -HTBZ).
- Membrane Preparations: Commercially available or in-house prepared cell membrane homogenates expressing the target receptor of interest (e.g., from CHO or HEK293 cells).
 For VMAT2 binding, rat striatal, rat forebrain, or human platelet homogenates can be used[3].
- Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [3H]-Spiperone for D2 receptors).
- Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
- Instrumentation: Scintillation counter, 96-well filter plates, vacuum manifold.

3. Procedure:

- Compound Dilution: Prepare a serial dilution of the test compounds (valbenazine and [+]- α -HTBZ) in the assay buffer.
- Assay Plate Preparation: In a 96-well plate, add the assay buffer, membrane preparation, and the diluted test compound or non-specific binding control.
- Radioligand Addition: Add the specific radioligand at a concentration close to its Kd value to all wells.
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

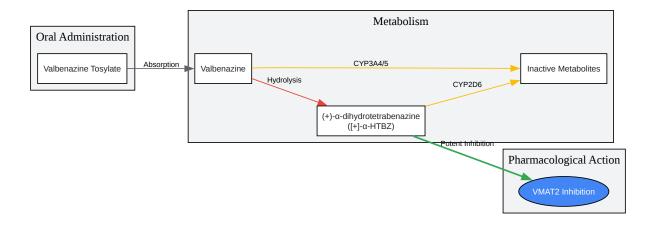


4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows Valbenazine Metabolism and Mechanism of Action

Valbenazine is a prodrug that is rapidly absorbed and metabolized to its active form, $[+]-\alpha$ -HTBZ. This active metabolite is a potent inhibitor of VMAT2. The metabolic pathway primarily involves hydrolysis and cytochrome P450 enzymes.



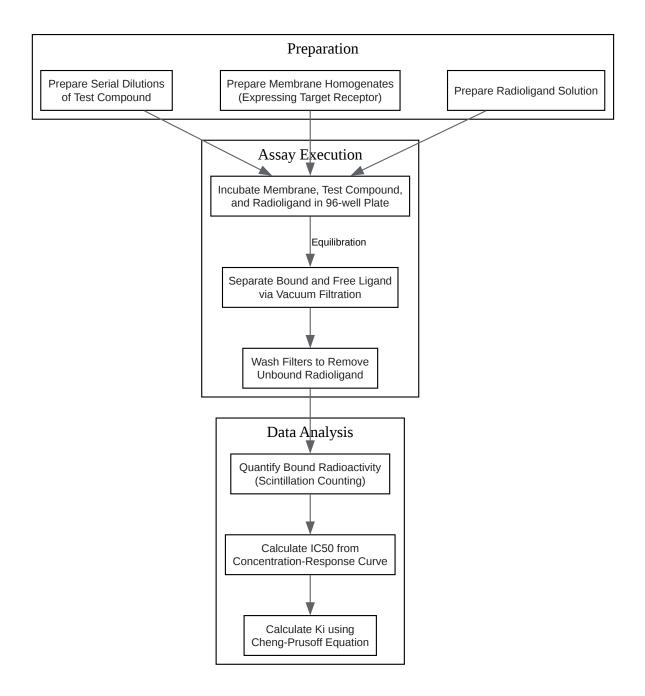
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Metabolic pathway of Valbenazine tosylate.



Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the off-target effects of a test compound.





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Workflow for a competitive radioligand binding assay.

Off-Target Effects on Cardiac Ion Channels

While valbenazine demonstrates a clean profile in terms of receptor binding, it has been shown to have a modest effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with QT interval prolongation.

hERG Channel Inhibition

In vitro studies have shown that valbenazine moderately inhibits the hERG channel with an IC50 of 2 μ M[4]. This off-target effect is a consideration in patients with pre-existing cardiac conditions or those taking other medications that may prolong the QT interval. Clinical studies have shown that at therapeutic doses, the mean QT prolongation is generally not clinically significant for most patients[5]. However, this potential for QT prolongation is an important off-target effect to consider in drug development and clinical practice.

Conclusion

Valbenazine tosylate exhibits a highly selective binding profile for its intended target, VMAT2, with minimal to no significant off-target binding to a wide range of other receptors, ion channels, and transporters at clinically relevant concentrations. The primary off-target effect of concern is the modest inhibition of the hERG channel, which may lead to QT prolongation. The data presented in this guide underscore the importance of comprehensive in vitro screening to characterize the full pharmacological profile of a drug candidate and to anticipate potential clinical adverse effects. The detailed experimental protocols provide a framework for conducting similar cellular assays in a drug development setting.

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